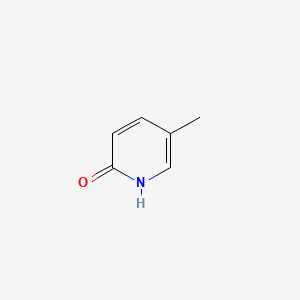

5-Methylpyridin-2(1H)-one

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHMZGMHXUQHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143120 | |

| Record name | 5-Methyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-68-5, 91914-06-6, 1192-99-0 | |

| Record name | 2-Hydroxy-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91914-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridinone, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyridinol, 5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C173P2D70Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydroxy-5-methylpyridine (B17766), a key intermediate in the pharmaceutical and agrochemical industries. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and includes workflow diagrams to illustrate the synthetic and analytical processes.

Synthesis of 2-Hydroxy-5-methylpyridine

2-Hydroxy-5-methylpyridine, also known as 5-methyl-2(1H)-pyridone, can be synthesized through various routes. The choice of a specific method may depend on the availability of starting materials, desired yield, and scalability. This guide details three common synthetic pathways.

Synthesis from 3-Cyano-6-hydroxypyridine

One efficient method involves the catalytic hydrogenation of 3-cyano-6-hydroxypyridine. This process reduces the cyano group to a methyl group, yielding the desired product.[1][2][3]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 3-cyano-6-hydroxypyridine and sodium lauryl sulfate (B86663) in a mixed solvent of n-butanol and water.[3][4]

-

After stirring for approximately 20 minutes, cool the mixture to room temperature.[3][4]

-

Add 5% Palladium on carbon (Pd/C) catalyst to the reaction mixture.[2][3][4]

-

Replace the atmosphere in the vessel with hydrogen gas and carry out the hydrogenation at atmospheric pressure for 6 hours.[2][3][4]

-

Upon completion, filter the reaction mixture to remove the catalyst.[2][3][4]

-

Wash the filtrate with a 10% aqueous solution of sodium hydroxide.[2][4]

-

Partially neutralize the solution to a pH of 5 and extract the product with n-butanol.[2][4]

-

The resulting solution contains crude 2-hydroxy-5-methylpyridine. Further purification can be achieved by chromatography.[4]

A reported yield for this method is 83%.[2][4]

Experimental Workflow:

Caption: Synthesis of 2-hydroxy-5-methylpyridine from 3-cyano-6-hydroxypyridine.

Synthesis from 2-Amino-5-methylpyridine (B29535)

Another common approach is the hydroxylation of 2-amino-5-methylpyridine.[1] This is often achieved through a diazotization reaction followed by hydrolysis. A related, though distinct, synthesis starting from 2-amino-5-methylpyridine involves nitration to form 2-hydroxy-5-methyl-3-nitropyridine (B188116) as an intermediate.[5]

Experimental Protocol (for 2-hydroxy-5-methyl-3-nitropyridine intermediate):

-

In a round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.[5]

-

Prepare a nitrating mixture of 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid.[5]

-

Gradually add the nitrating mixture to the solution of 2-amino-5-methylpyridine, maintaining the reaction temperature at 130°C. Foaming will occur.[5]

-

After the addition is complete, pour the colored solution onto 300 g of ice.[5]

-

Adjust the pH to approximately 3-4 with aqueous ammonia (B1221849) to precipitate the product.[5]

-

Collect the precipitate by filtration, wash with water, and dry.[5]

-

Recrystallize the crude product from hot water to obtain pure 2-hydroxy-5-methyl-3-nitropyridine.[5]

Further steps would be required to remove the nitro group to yield 2-hydroxy-5-methylpyridine.

Synthesis from 2-Bromo-5-methylpyridine (B20793)

2-Hydroxy-5-methylpyridine can also be synthesized from 2-bromo-5-methylpyridine through a nucleophilic substitution reaction.

Experimental Protocol:

-

In a dry Schlenk tube under an inert atmosphere, dissolve 2-bromo-5-methylpyridine (5.98 g, 35.0 mmol) in 100 mL of tert-amyl alcohol.[4]

-

Add potassium tert-butoxide (39.3 g, 350.0 mmol).[4]

-

Stir the mixture at 100°C for 40 hours.[4]

-

Remove the solvent under reduced pressure.[4]

-

Dissolve the residue in 50 mL of formic acid and stir for 24 hours at room temperature.[4]

-

Adjust the pH to approximately 6 using a 3N aqueous KOH solution.[4]

-

Extract the product with chloroform (B151607) (3x).[4]

-

Wash the combined organic phases with brine, dry over MgSO₄, filter, and evaporate the solvent.[4]

-

Purify the residue by column chromatography (8% MeOH in DCM) to afford the final product as a white solid (2.75 g, 72% yield).[4]

Characterization of 2-Hydroxy-5-methylpyridine

The identity and purity of synthesized 2-hydroxy-5-methylpyridine are confirmed using various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Appearance | White to light yellow crystalline powder | [2][6][7] |

| Melting Point | 183-187 °C | |

| Molecular Formula | C₆H₇NO | [6][8][9] |

| Molar Mass | 109.13 g/mol | [6][8] |

| Solubility | Slightly soluble in water, soluble in common organic solvents | [6] |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 13.17 | s | - | OH |

| 7.23 | d | 2.6 | H-C(6) |

| 6.93 | d | 1.0 | H-C(4) |

| 6.45 | d | 9.1 | H-C(3) |

| 2.06 | s | - | CH₃ |

Data obtained from Bell, C.L. et al. J. Heterocycl. Chem. 2, 420 (1965) as cited in ChemicalBook.[10]

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-hydroxy-5-methylpyridine is characterized by the following key absorptions:

| Wavenumber (cm⁻¹) | Description |

| ~3400 | O-H stretching |

| ~3000 | C-H stretching (aromatic and methyl) |

| ~1650 | C=O stretching (from pyridone tautomer) |

| ~1600, ~1480 | C=C and C=N stretching (aromatic ring) |

Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, ATR).[8]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For 2-hydroxy-5-methylpyridine, the molecular ion peak [M]⁺ is observed at m/z = 109.[8]

Analytical Workflow:

Caption: Workflow for the characterization of 2-hydroxy-5-methylpyridine.

Applications and Significance

2-Hydroxy-5-methylpyridine is a valuable building block in organic synthesis.[1][2] It serves as a crucial intermediate in the production of various pharmaceuticals and agrochemicals.[1] For instance, it is a known impurity in the antifibrotic drug Pirfenidone.[2] Its utility also extends to its role as a ligand in coordination chemistry.[1] The presence of the hydroxyl group enhances its reactivity, making it a key component in the development of new chemical entities.[1]

This guide provides foundational information for researchers and professionals working with 2-hydroxy-5-methylpyridine, enabling a better understanding of its synthesis and analytical characterization.

References

- 1. 5-Methylpyridin-2(1H)-one | 91914-06-6 | Benchchem [benchchem.com]

- 2. 2-Hydroxy-5-methylpyridine | 1003-68-5 [chemicalbook.com]

- 3. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google Patents [patents.google.com]

- 4. 2-Hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Hydroxy-5-methylpyridine | Properties, Uses, Safety, Supplier & Manufacturer China [pipzine-chem.com]

- 7. 2-Hydroxy-5-methylpyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Hydroxy-5-methylpyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 2-Hydroxy-5-methylpyridine(1003-68-5) 1H NMR spectrum [chemicalbook.com]

In-Depth Technical Guide to the Physical Properties of 5-Methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 5-Methylpyridin-2(1H)-one, a heterocyclic compound of interest in biochemical research and pharmaceutical development. This document details its melting point and solubility characteristics, supported by experimental protocols and a logical workflow for its synthesis.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application in various scientific contexts. The key physical properties are summarized in the table below.

| Physical Property | Value | Source |

| Melting Point | 168-170 °C | The Good Scents Company |

| 183-187 °C | ChemicalBook[1] | |

| Water Solubility | 1.973 x 10⁴ mg/L (at 25 °C, estimated) | The Good Scents Company[2] |

| Solubility in Organic Solvents | Slightly soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol | ChemicalBook[1] |

Tautomerism

This compound exists in a tautomeric equilibrium with its enol form, 2-hydroxy-5-methylpyridine. The predominant tautomer is influenced by the solvent environment. In polar solvents, the pyridone form is favored, while non-polar solvents shift the equilibrium towards the hydroxypyridine form. This property is critical for understanding its reactivity and spectroscopic characteristics.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination and verification of the physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity and is determined as the temperature range over which the solid transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating oil (e.g., mineral oil or silicone oil)

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in the heating oil bath of the melting point apparatus.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded. This range represents the melting point.

-

Verification: For accuracy, the procedure should be repeated with a fresh sample.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature shaker or water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A known volume of the clear supernatant is carefully withdrawn, diluted appropriately, and its concentration is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.

Synthesis Workflow

This compound can be utilized as a key intermediate in the synthesis of more complex molecules. A logical workflow for a typical synthetic application is outlined below.

This diagram illustrates a multi-step synthesis where a starting material is first converted to this compound. This intermediate then undergoes further chemical modifications, such as the introduction of other functional groups, followed by a coupling reaction to yield the final target molecule. This workflow highlights the versatility of this compound as a building block in organic synthesis.

References

5-Methylpyridin-2(1H)-one Tautomerism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 5-methylpyridin-2(1H)-one. The document details the fundamental principles of lactam-lactim tautomerism, the influence of solvent and substituents on the equilibrium, and methodologies for its quantitative analysis.

Introduction to Lactam-Lactim Tautomerism

This compound, a substituted pyridine (B92270) derivative, exists as a dynamic equilibrium between two tautomeric forms: the lactam (keto) form, this compound, and the lactim (enol) form, 5-methyl-2-hydroxypyridine.[1][2][3] This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring.[1][2] The position of this equilibrium is crucial as the two tautomers exhibit different physicochemical properties, including polarity, hydrogen bonding capabilities, and aromaticity, which can significantly impact their biological activity and pharmacokinetic profiles.[2][4]

The equilibrium is influenced by several factors, most notably the solvent's polarity, temperature, and the nature of substituents on the pyridine ring.[3][5][6][7] Generally, in polar solvents, the more polar lactam form is favored, while non-polar solvents tend to favor the less polar lactim form.[2][3] In the solid state, this compound has been shown to exist in the lactam form.

Tautomeric Equilibrium of Substituted 2-Pyridones

The equilibrium constant, KT, is defined as the ratio of the lactim tautomer to the lactam tautomer:

KT = [Lactim] / [Lactam]

Quantitative Data for 2-Pyridone and Related Compounds

The following tables summarize the tautomeric equilibrium constants and thermodynamic parameters for 2-pyridone and a substituted derivative in various conditions. This data serves as a valuable reference for predicting the behavior of this compound.

| Compound | Solvent | Tautomer Ratio ([Lactam]/[Lactim]) | KT ([Lactim]/[Lactam]) | Reference |

| 2-Pyridone | Gas Phase | ~1 | ~1 | [2] |

| 2-Pyridone | Cyclohexane | 0.4 | 2.5 | [2] |

| 2-Pyridone | Chloroform | 2.0 | 0.5 | [2] |

| 2-Pyridone | Acetonitrile | 32 | 0.031 | [2] |

| 2-Pyridone | Water | 990 | 0.001 | [2] |

| 6-chloro-2-pyridone | D2O (Room Temp.) | 2.1 | 0.476 | [8] |

| Compound | Tautomerization | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| 6-methoxy-2-pyridone | Lactam → Lactim (in water) | 26.8 | 58 | [9] |

| 6-chloro-2-pyridone | Lactam → Lactim (in D2O) | 13.8 | 32.6 | [8] |

Experimental Protocols for Tautomeric Equilibrium Determination

The quantitative determination of the tautomeric equilibrium of this compound can be achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Computational methods also provide valuable insights into the relative stabilities of the tautomers.[5][10]

NMR Spectroscopy

Principle: 1H and 13C NMR spectroscopy can distinguish between the lactam and lactim forms due to the different chemical environments of the protons and carbons in each tautomer. The ratio of the tautomers can be determined by integrating the signals corresponding to each form. To obtain definitive chemical shift values for each tautomer, the N-methylated (1,5-dimethylpyridin-2(1H)-one) and O-methylated (2-methoxy-5-methylpyridine) derivatives are synthesized as "locked" lactam and lactim analogues, respectively.

Protocol:

-

Synthesis of Reference Compounds:

-

Synthesize 1,5-dimethylpyridin-2(1H)-one by methylation of this compound with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

-

Synthesize 2-methoxy-5-methylpyridine (B82227) by reacting 2-chloro-5-methylpyridine (B98176) with sodium methoxide.

-

-

Sample Preparation:

-

Prepare solutions of this compound, 1,5-dimethylpyridin-2(1H)-one, and 2-methoxy-5-methylpyridine of known concentrations in the desired deuterated solvents (e.g., CDCl3, DMSO-d6, D2O).

-

-

NMR Data Acquisition:

-

Acquire 1H and 13C NMR spectra for all samples under the same experimental conditions (temperature, spectrometer frequency).

-

-

Data Analysis:

-

Identify the characteristic signals for the lactam and lactim tautomers by comparing the spectrum of this compound with those of the N-methyl and O-methyl derivatives.

-

Integrate the well-resolved signals corresponding to each tautomer in the 1H NMR spectrum of this compound.

-

Calculate the molar ratio of the two tautomers from the integral values. The equilibrium constant KT can then be determined.

-

UV-Vis Spectroscopy

Principle: The lactam and lactim tautomers have distinct electronic structures and thus exhibit different UV-Vis absorption spectra. The lactam form typically absorbs at a longer wavelength compared to the lactim form. By comparing the spectrum of the tautomeric mixture to the spectra of the "locked" N-methyl and O-methyl derivatives, the concentration of each tautomer can be determined.

Protocol:

-

Synthesis of Reference Compounds:

-

Synthesize 1,5-dimethylpyridin-2(1H)-one and 2-methoxy-5-methylpyridine as described for the NMR protocol.

-

-

Sample Preparation:

-

Prepare a series of solutions of this compound, 1,5-dimethylpyridin-2(1H)-one, and 2-methoxy-5-methylpyridine in the desired solvents of spectroscopic grade.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectra of all solutions over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Determine the molar absorptivity (ε) for the N-methyl (lactam) and O-methyl (lactim) derivatives at their respective absorption maxima (λmax).

-

The absorbance of the this compound solution at a specific wavelength is the sum of the absorbances of the two tautomers.

-

By applying the Beer-Lambert law and solving a system of simultaneous equations at two different wavelengths, the concentrations of the lactam and lactim forms can be calculated, from which the equilibrium constant KT is determined.

-

Visualizations

Tautomeric Equilibrium of this compound

Caption: The lactam-lactim tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium

Caption: Key factors that influence the position of the lactam-lactim equilibrium.

Experimental Workflow for Tautomeric Analysis

References

- 1. Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 7. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Equilibrium and activation thermodynamic parameters of the tautomerism of 6-methoxy-2-pyridone in water - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

A Technical Guide to the Biological Activity of 5-Methyl-2-Pyridone Derivatives

Introduction

The 2-pyridone scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological properties.[1][2] Derivatives of 5-methyl-2-pyridone, which exist in tautomeric equilibrium with 2-hydroxy-5-methylpyridine, have garnered significant attention from researchers and drug development professionals.[3] This is due to their versatile biological activities, including anticancer, antimicrobial, and antiviral effects, among others.[1][2][4] The structural simplicity of the 5-methyl-2-pyridone core allows for extensive functionalization, enabling the fine-tuning of its physicochemical properties and biological targets.[5] This guide provides a comprehensive technical overview of the synthesis, biological activities, and experimental evaluation of 5-methyl-2-pyridone derivatives, tailored for researchers, scientists, and drug development professionals.

General Synthesis and Drug Discovery Workflow

The synthesis of 5-methyl-2-pyridone derivatives often involves the cyclization of acyclic nitrile compounds or the chemical modification of existing pyridine (B92270) ring systems.[3][6] These strategies provide a robust foundation for generating diverse chemical libraries for biological screening. The overall process, from initial concept to lead optimization, follows a structured workflow.

Caption: Generalized workflow for the discovery and development of novel pyridone derivatives.[7]

Anticancer and Antiproliferative Activity

Pyridone-containing molecules have demonstrated significant antiproliferative activity against a variety of human tumor cell lines.[8] Their mechanisms of action often involve the inhibition of key biological targets such as kinases (e.g., PIM-1, Met kinase) and tubulin polymerization.[5][8][9][10]

Data Presentation: In Vitro Anticancer Activity

| Compound/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridinone-quinazoline derivatives | MCF-7, HeLa, HepG2 | 9 - 15 | [5] |

| Fused 2-pyridone derivatives | HeLa | 0.33 to >100 | [11] |

| 3-Cyanopyridine (B1664610) (7h) | MCF-7 (Breast) | 1.89 | [10] |

| 3-Cyanopyridine (8f) | MCF-7 (Breast) | 1.69 | [10] |

| 2-Pyridone Analog (A9) | HT-29 (Colon) | 20.77 | [12] |

| 1,2-dihydropyridine (4d) | HEPG2 (Liver) | 26.5 | [13] |

| 1,2-dihydropyridine (4e) | HEPG2 (Liver) | 19.2 | [13] |

| Met Kinase Inhibitors (44a, 44b) | GTL-16 (Gastric) | 0.06, 0.07 | [5] |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[8]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-methyl-2-pyridone derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

Visualization: Anticancer Screening Workflow

Caption: High-level experimental workflow for in vitro anticancer drug testing.[8]

Antimicrobial Activity

Derivatives of 2-pyridone have shown considerable potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[9][14] Some compounds function as dual inhibitors of key bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR).[15]

Data Presentation: In Vitro Antimicrobial Activity

| Compound | Target Organism | Activity (MIC or Inhibition Zone) | Reference |

| 3g (thiazolo[4,5-b]pyridin-2-one) | Pseudomonas aeruginosa | MIC: 0.21 µM | [9] |

| 3g (thiazolo[4,5-b]pyridin-2-one) | Escherichia coli | MIC: 0.21 µM | [9] |

| 5c | E. coli | Inhibition zone: 15 mm | [16] |

| 5d | Staphylococcus aureus | Inhibition zone: 18 mm | [16] |

| 11a (N-Sulfonamide 2-Pyridone) | S. aureus | MIC: 31.25 µg/mL | [15] |

| 9 | E. coli | MIC: 3.12 µg/mL | [17] |

| 10 | E. coli | MIC: 1.56 µg/mL | [17] |

Experimental Protocol

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]

-

Compound Preparation: Dissolve the test compounds in a suitable solvent, such as DMSO, to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[18]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.[18]

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[18]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.[18]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[18]

Visualization: Antimicrobial Susceptibility Testing Workflow

Caption: General workflow for antimicrobial susceptibility testing (AST).[18]

Antiviral Activity

Several 5-methyl-2-pyridone derivatives have been identified as potent antiviral agents, demonstrating activity against a range of viruses including Hepatitis B Virus (HBV) and Respiratory Syncytial Virus (RSV).[20][21] The mechanisms can involve direct inhibition of viral enzymes, such as DNA polymerase, or modulation of the host's immune response to infection.[20][21]

Data Presentation: In Vitro Antiviral Activity

| Compound | Target Virus | Activity (IC50 / EC50) | Mechanism of Action | Reference |

| 5d | Hepatitis B Virus (HBV) | IC50: 0.206 µM | Inhibition of HBV DNA replication | [21] |

| 6l | Hepatitis B Virus (HBV) | IC50: 0.12 µM | Inhibition of HBV DNA replication | [21] |

| 3l (Steroidal Pyridine) | Respiratory Syncytial Virus (RSV) | EC50: 3.13 µM | Inhibition of viral replication; Downregulation of inflammatory factors | [20] |

Experimental Protocol

Virus Yield Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles in cell culture.[22]

-

Cell Culture: Plate susceptible host cells in multi-well plates and grow to confluency.

-

Infection and Treatment: Infect the cell monolayers with the target virus at a specific multiplicity of infection (MOI). Simultaneously or at various time points, add serial dilutions of the test compound.

-

Incubation: Incubate the plates for a period sufficient for the virus to complete its replication cycle (e.g., 24-72 hours).

-

Harvesting: After incubation, harvest the cell culture supernatant (and/or cell lysates) from each well.

-

Titration: Determine the titer of infectious virus in each harvested sample using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: Calculate the reduction in virus titer for each compound concentration compared to the untreated virus control. Determine the EC50 value, the concentration of the compound that reduces the virus yield by 50%.[22]

Visualization: Antiviral Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-Methylpyridin-2(1H)-one | 91914-06-6 | Benchchem [benchchem.com]

- 4. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]

- 10. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Screening and pharmacodynamic evaluation of the antirespiratory syncytial virus activity of steroidal pyridine compounds in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

The Pyridinone Core: A Technical Guide to its Discovery, History, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, stands as a privileged structure in medicinal chemistry. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and synthetic accessibility have made it a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of pyridinone compounds in research, detailing key synthetic milestones, the evolution of their therapeutic applications, and the experimental methodologies that have underpinned their development.

Discovery and Historical Synthesis of the Pyridinone Core

The journey of the pyridinone core is intrinsically linked to the broader history of pyridine (B92270) chemistry. While pyridine was first isolated in 1849, the systematic synthesis of its derivatives, including pyridones, gained momentum in the late 19th century.

The Hantzsch Pyridine Synthesis: A Foundational Method

The first major synthesis of pyridine derivatives, which laid the groundwork for accessing pyridinone structures, was described in 1881 by the German chemist Arthur Rudolf Hantzsch.[1][2] The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor like ammonia.[1] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[1] This method's versatility and robustness provided a practical route to a wide range of substituted pyridines, which could be further modified to yield pyridinones.

The Guareschi-Thorpe Condensation: A Direct Route to 2-Pyridones

Another historically significant method is the Guareschi-Thorpe condensation, first reported by Icilio Guareschi in 1897 and later investigated by Jocelyn Field Thorpe.[3] This reaction involves the condensation of a cyanoacetamide with a 1,3-diketone to directly form a 2-pyridone.[3] A modification of this reaction, often referred to as the Guareschi-Thorpe reaction, involves the condensation of two moles of cyanoacetamide with a carbonyl compound in the presence of a secondary amine to afford a 6-aminopyridone.[3]

Key Milestones in the Discovery of Biological Activity

The therapeutic potential of pyridinone compounds began to be realized in the mid-20th century, with significant discoveries in the areas of cardiovascular and fibrotic diseases.

The Dawn of Cardiotonic Pyridinones: Amrinone and Milrinone (B1677136)

In the 1970s, a new class of non-glycosidic inotropic agents emerged with the discovery of the bipyridine pyridinone, amrinone. This was followed by the development of its more potent and selective analogue, milrinone. These compounds were found to exert their cardiotonic effects through the inhibition of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[2][4]

The Emergence of an Antifibrotic Agent: Pirfenidone (B1678446)

Also in the 1970s, the antifibrotic properties of pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridinone) were first identified.[5] Early studies in animal models demonstrated its efficacy in reducing fibrosis, leading to its eventual development for the treatment of idiopathic pulmonary fibrosis (IPF).[5][6] Pirfenidone was first approved for IPF in Japan in 2008, followed by Europe in 2011 and the United States in 2014.[5][7]

Quantitative Data of Key Pyridinone Compounds

The following tables summarize key quantitative data for the historically significant pyridinone compounds discussed.

| Compound | Class | Mechanism of Action | IC50 / ED50 | Year of First Approval |

| Milrinone | Cardiotonic Agent | Phosphodiesterase 3 (PDE3) Inhibitor | ED50: 37 µg/kg (in dogs, i.v.)[4] | 1987 (USA) |

| Pirfenidone | Antifibrotic Agent | TGF-β Synthesis Inhibitor | - | 2008 (Japan)[5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the development of pyridinone compounds are provided below.

Synthesis of 2-Pyridones via the Guareschi-Thorpe Condensation

Objective: To synthesize a 2-pyridone derivative through the condensation of a 1,3-dicarbonyl compound and cyanoacetamide.

Materials:

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

-

Cyanoacetamide

-

Ammonium (B1175870) carbonate

-

Water

-

Reaction vessel with reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine the 1,3-dicarbonyl compound (1 mmol), cyanoacetamide (1 mmol), and ammonium carbonate (1 mmol).

-

Add a 1:1 mixture of ethanol and water (2 mL).

-

Stir the mixture at 80°C for the time required for the reaction to complete (typically monitored by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the reaction medium and can be collected by filtration.

-

Wash the solid product with cold ethanol and dry under vacuum.

-

Further purification can be achieved by recrystallization.

Phosphodiesterase 3 (PDE3) Inhibition Assay for Cardiotonic Activity

Objective: To determine the inhibitory effect of a pyridinone compound on PDE3 activity.

Materials:

-

Recombinant human PDE3 enzyme

-

[³H]-cAMP (radiolabeled substrate)

-

Test pyridinone compound (e.g., milrinone)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

-

Snake venom nucleotidase

-

Scintillation cocktail

-

Scintillation counter

-

Microtiter plates

Procedure:

-

Prepare serial dilutions of the test pyridinone compound in the assay buffer.

-

In a microtiter plate, add the assay buffer, recombinant PDE3 enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding [³H]-cAMP.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., by boiling).

-

Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.

-

Separate the unreacted [³H]-cAMP from the [³H]-adenosine using an ion-exchange resin.

-

Add a scintillation cocktail to the samples containing [³H]-adenosine.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of PDE3 inhibition for each concentration of the test compound and determine the IC50 value.

TGF-β1-Induced Collagen Synthesis Inhibition Assay for Antifibrotic Activity

Objective: To assess the ability of a pyridinone compound to inhibit TGF-β1-induced collagen production in fibroblasts.

Materials:

-

Human lung fibroblasts (e.g., A549 cell line)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Recombinant human TGF-β1

-

Test pyridinone compound (e.g., pirfenidone)

-

Sircol Collagen Assay kit or antibodies for Western blotting (anti-collagen type I)

-

Cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed human lung fibroblasts in cell culture plates and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 24 hours.

-

Pre-treat the cells with various concentrations of the test pyridinone compound for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 48-72 hours.

-

Collect the cell culture supernatant and/or cell lysates.

-

Quantify the amount of soluble collagen in the supernatant using the Sircol Collagen Assay according to the manufacturer's protocol.

-

Alternatively, analyze the expression of collagen type I in the cell lysates by Western blotting using specific antibodies.

-

Determine the dose-dependent inhibitory effect of the pyridinone compound on TGF-β1-induced collagen synthesis.

Signaling Pathways and Experimental Workflows

The therapeutic effects of pyridinone compounds are mediated through their interaction with specific cellular signaling pathways.

Milrinone and the cAMP Signaling Pathway in Cardiomyocytes

Milrinone exerts its positive inotropic effect by inhibiting PDE3 in cardiac muscle cells. This leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced myofilament sensitivity to calcium, ultimately leading to increased cardiac contractility.

Caption: Signaling pathway of Milrinone in cardiomyocytes.

Pirfenidone and the TGF-β/Smad Signaling Pathway in Fibroblasts

Pirfenidone's antifibrotic effects are, in part, mediated by its ability to inhibit the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β). TGF-β binding to its receptor activates the Smad signaling cascade. Pirfenidone has been shown to interfere with this pathway, leading to a reduction in the synthesis of extracellular matrix proteins like collagen.

Caption: Antifibrotic mechanism of Pirfenidone via the TGF-β pathway.

General Experimental Workflow for Pyridinone Drug Discovery

The discovery and development of new pyridinone-based drugs typically follow a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical workflow for pyridinone-based drug discovery.

Conclusion

The pyridinone core has a rich history rooted in foundational synthetic organic chemistry and has evolved into a versatile scaffold for the development of impactful medicines. From the early synthetic explorations of Hantzsch and Guareschi to the discovery of the cardiotonic and antifibrotic properties of compounds like milrinone and pirfenidone, the journey of pyridinone research highlights the enduring importance of this heterocyclic motif. The experimental protocols and an understanding of the underlying signaling pathways detailed in this guide provide a solid foundation for researchers and scientists continuing to explore the vast therapeutic potential of pyridinone derivatives. Future research will undoubtedly uncover new biological activities and lead to the development of next-generation pyridinone-based therapeutics.

References

- 1. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Guareschi-Thorpe Condensation [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Pyridone synthesis [organic-chemistry.org]

- 6. Pirfenidone inhibits transforming growth factor-β1-induced fibrogenesis by blocking nuclear translocation of Smads in human retinal pigment epithelial cell line ARPE-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

5-Methylpyridin-2(1H)-one: A Core Scaffold in Drug Discovery and Its Biological Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyridin-2(1H)-one is a heterocyclic organic compound widely recognized as a versatile building block in medicinal chemistry. While direct research on the specific mechanism of action of this compound as a standalone agent is limited, its core structure forms the foundation for a multitude of biologically active derivatives. These derivatives have demonstrated a broad range of therapeutic potentials, including antimicrobial, anticancer, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known and potential mechanisms of action of compounds derived from the this compound scaffold, summarizing quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The focus remains on the functional implications of the core structure as evidenced by the biological activity of its elaborated analogs.

Introduction: The Role of this compound in Medicinal Chemistry

This compound, also known by its tautomeric form 2-hydroxy-5-methylpyridine, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the reactive nature of the pyridinone ring, which allows for substitutions at various positions to create libraries of diverse compounds. This scaffold is particularly prevalent in the development of kinase inhibitors, where the pyridinone moiety can act as a hinge-binding motif, crucial for interacting with the ATP-binding site of various kinases. Furthermore, its derivatives have been investigated for a range of other biological activities, highlighting the privileged nature of this chemical core in interacting with biological targets.

Inferred Mechanisms of Action from Biologically Active Derivatives

The biological potential of the this compound scaffold is best understood by examining the mechanisms of its derivatives. These compounds have been shown to modulate several key biological pathways.

Kinase Inhibition

A primary area of investigation for pyridinone-containing compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases such as cancer.

-

DNA-Dependent Protein Kinase (DNA-PK): Certain imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent and selective inhibitors of DNA-PK, a key enzyme in the non-homologous end-joining pathway for DNA double-strand break repair.[1] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy.[1]

-

Src Family Kinases (SFKs): Imidazo[4,5-c]pyridin-2-one derivatives have also been developed as inhibitors of Src family kinases, which are involved in cell proliferation, differentiation, and survival.[2]

-

Activin Receptor-Like Kinase 5 (ALK5): Disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles, which contain the core pyridyl structure, have been evaluated as ALK5 inhibitors, a target for anti-fibrotic therapies.[3]

The general mechanism for kinase inhibition by these derivatives involves competitive binding at the ATP pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.

Antimicrobial Activity

Derivatives of this compound have shown promising antimicrobial activity. Specifically, 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have been synthesized and evaluated against pathogenic bacteria.[4]

-

Potential Targets: Molecular docking studies suggest that these compounds may act by inhibiting bacterial enzymes essential for survival, such as MurD ligase (involved in peptidoglycan synthesis) and DNA gyrase (required for DNA replication).[4]

Inhibition of Eukaryotic Initiation Factor 4A3 (eIF4A3)

More recently, 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives have been identified as selective inhibitors of eIF4A3, a core component of the exon junction complex involved in nonsense-mediated mRNA decay (NMD).[5] This presents a novel anticancer strategy, as targeting RNA processing pathways can be detrimental to cancer cell survival.

Quantitative Data Summary

The biological activity of various derivatives based on the pyridin-2(1H)-one scaffold has been quantified. The following tables summarize key findings.

Table 1: Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives

| Derivative Class | Target Kinase | IC50 | Reference |

| Imidazo[4,5-c]pyridin-2-one | DNA-PK | nM range | [1] |

| Imidazo[4,5-c]pyridin-2-one | Src/Fyn | Varies by substitution | [2] |

| 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazole | ALK5 | Varies by substitution | [3] |

Table 2: Antimicrobial Activity of Thiazolo[4,5-b]pyridin-2-one Derivatives

| Compound | Target Organism | MIC (µM) | Reference |

| 3g (a 7-(3,4-Dimethoxyphenyl) derivative) | Pseudomonas aeruginosa | 0.21 | [4] |

| 3g | Escherichia coli | 0.21 | [4] |

Table 3: eIF4A3 Inhibitory Activity of Pyridin-2(1H)-one Derivatives

| Derivative Class | Target | IC50 (µM) | Reference |

| 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one (Compound 1o) | eIF4A3 | 0.1 | [5] |

| 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one (Compound 1q) | eIF4A3 | 0.14 | [5] |

Experimental Protocols

The characterization of these derivatives relies on a variety of in vitro and cell-based assays.

Kinase Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: A purified recombinant kinase and its specific peptide substrate are prepared in assay buffer.

-

Compound Preparation: The pyridinone derivative is serially diluted in DMSO and then further diluted in the assay buffer.

-

Reaction Initiation: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-33P]ATP) are combined in the wells of a microplate. The test compound is added to initiate the reaction.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the substrate on a filter membrane and measuring radioactivity. For fluorescence-based assays, a detection reagent is added that generates a signal proportional to kinase activity.

-

Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: The target bacterial strain is grown to a logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with a standardized concentration of the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Proliferation (MTT) Assay

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Directions

While this compound is primarily utilized as a synthetic intermediate, the extensive body of research on its derivatives unequivocally demonstrates the potential of its core scaffold to interact with a diverse range of biological targets. The pyridinone ring system is a privileged structure in medicinal chemistry, capable of forming key interactions within the active sites of enzymes, particularly kinases. The evidence strongly suggests that the this compound moiety can serve as a foundational element for the design of potent and selective inhibitors for various therapeutic targets.

Future research should focus on high-throughput screening of this compound itself and its simple analogs against broad panels of biological targets to directly elucidate its intrinsic bioactivity. Fragment-based drug discovery approaches, using this compound as a starting fragment, could also prove highly effective in developing novel therapeutics. A deeper understanding of the structure-activity relationships across different derivative classes will further empower the rational design of next-generation drugs built upon this versatile and valuable chemical scaffold.

References

- 1. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Hydroxy-5-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxy-5-methylpyridine (B17766) (CAS No: 1003-68-5), a key heterocyclic compound with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-hydroxy-5-methylpyridine.

Table 1: ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2-hydroxy-5-methylpyridine exhibits characteristic signals for its aromatic protons and the methyl substituent. The data presented here is consistent with the structure of the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.23 | d | 9.1 |

| H-4 | ~6.93 | dd | 9.1, 2.6 |

| H-3 | ~6.45 | d | 2.6 |

| -CH₃ | ~2.06 | s | - |

| -OH | ~13.17 | br s | - |

Source: ChemicalBook[4]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~165 |

| C-6 | ~140 |

| C-4 | ~135 |

| C-5 | ~125 |

| C-3 | ~115 |

| -CH₃ | ~17 |

Table 3: Infrared (IR) Spectroscopy Peak Assignments

The IR spectrum of 2-hydroxy-5-methylpyridine displays characteristic absorption bands corresponding to its functional groups. The broad O-H stretch is indicative of hydrogen bonding, and the C=O stretch suggests the presence of the pyridone tautomer in the solid state.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3400-2800 | O-H and N-H stretch | Broad, Strong |

| ~3050 | Aromatic C-H stretch | Medium |

| ~2950 | Aliphatic C-H stretch | Medium |

| ~1650 | C=O stretch (Amide I) | Strong |

| ~1600, ~1480 | C=C and C=N ring stretching | Medium-Strong |

| ~1250 | C-O stretch | Medium |

| 850-800 | C-H out-of-plane bending | Strong |

Note: Peak positions are approximate and can vary based on the sample preparation method.

Table 4: Mass Spectrometry Data

Mass spectrometry of 2-hydroxy-5-methylpyridine confirms its molecular weight. The fragmentation pattern is characteristic of a substituted pyridine (B92270).

| m/z | Interpretation | Relative Abundance |

| 109 | [M]⁺ (Molecular Ion) | High |

| 81 | [M - CO]⁺ | Moderate |

| 80 | [M - CHO]⁺ | High |

| 53 | C₄H₅⁺ | Moderate |

Source: PubChem[7]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to obtain comparable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of substituted pyridines is as follows:

For ¹H NMR, a standard pulse program with a spectral width of 12-15 ppm is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is employed with a wider spectral width of approximately 200-220 ppm. The number of scans is significantly higher for ¹³C NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of a solid sample like 2-hydroxy-5-methylpyridine.

Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with spectroscopic grade potassium bromide and pressed into a thin pellet.[8]

Mass Spectrometry (MS)

Electron Ionization (EI) is a standard method for the mass analysis of small organic molecules.

The fragmentation pattern provides valuable information about the stability of the molecule and its constituent parts. For 2-hydroxy-5-methylpyridine, common fragmentation pathways involve the loss of carbon monoxide (CO) and a formyl radical (CHO) from the pyridone ring.[9][10]

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information directly linking 2-hydroxy-5-methylpyridine to specific signaling pathways. However, substituted pyridine derivatives are known to be biologically active and are found in many natural products and pharmaceuticals.[1][2] They can act as intermediates in the synthesis of compounds with a wide range of therapeutic applications, including antibacterial and cardiovascular drugs.[1] Further research is required to elucidate the specific biological targets and mechanisms of action for 2-hydroxy-5-methylpyridine.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of 2-hydroxy-5-methylpyridine. The presented data and experimental protocols are intended to support researchers in the fields of chemical synthesis, drug discovery, and materials science. The availability of this foundational data is crucial for the quality control and further development of novel applications for this versatile compound.

References

- 1. 2-Hydroxy-5-methylpyridine | Properties, Uses, Safety, Supplier & Manufacturer China [pipzine-chem.com]

- 2. 2-Hydroxy-5-Methylpyridine [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Hydroxy-5-methylpyridine(1003-68-5) 1H NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. testbook.com [testbook.com]

- 7. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

5-Methylpyridin-2(1H)-one: A Technical Guide for Life Science Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyridin-2(1H)-one, a heterocyclic organic compound, is a versatile biochemical reagent with significant potential in life science research and drug discovery. While it is well-established as a key intermediate in the synthesis of various pharmaceutical agents, its intrinsic bioactivities and applications as a standalone reagent are an emerging area of interest. The pyridin-2(one) scaffold is a recognized "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and natural products with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide provides an in-depth technical overview of this compound, including its biochemical and physicochemical properties, potential applications based on the known activities of the pyridin-2-one core, and detailed experimental protocols for its investigation.

Biochemical and Physicochemical Properties

This compound, also known as 5-methyl-2-pyridinol, exists in a tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms, with the pyridinone form predominating in both solid and solution phases.[2] This structural feature is crucial for its biological activity, as it can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.[2][3][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO | [6] |

| Molecular Weight | 109.13 g/mol | [6] |

| CAS Number | 1003-68-5 | [6] |

| Appearance | White to pale yellow solid | [7] |

| Melting Point | 183-187 °C | [6] |

| Boiling Point | 250 °C at 987 hPa | [8] |

| Solubility | Slightly soluble in DMSO, Ethanol, Methanol | [6] |

| pKa | 12.43 ± 0.10 (Predicted) | [6] |

Potential Life Science Applications

The pyridin-2(one) moiety is a key pharmacophore in a variety of bioactive compounds. This suggests that this compound itself could serve as a valuable tool or starting point for the discovery of new therapeutic agents.

-

Enzyme Inhibition: Derivatives of pyridin-2(1H)-one have been identified as potent inhibitors of various enzymes. Notably, compounds bearing this scaffold have shown inhibitory activity against METTL3, a key RNA methyltransferase implicated in acute myeloid leukemia, with IC₅₀ values in the nanomolar range for some derivatives.[9][10][11][12][13] Additionally, the pyridine (B92270) core is found in inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease.[14][15][16][17][18] This suggests that this compound could be a valuable fragment for screening and developing novel enzyme inhibitors.

-

Anticancer Research: The pyridinone-quinazoline derivatives have demonstrated significant anticancer activity against various tumor cell lines, with IC₅₀ values in the micromolar range.[19] The proposed mechanism for some of these derivatives involves the induction of apoptosis and cell cycle arrest.[2][20] Given these findings, this compound could be investigated for its potential cytotoxic and antiproliferative effects.

-

Antimicrobial Discovery: The 2-pyridone core is present in numerous natural and synthetic compounds with antibacterial and antifungal properties.[1][4] Therefore, this compound is a candidate for screening against a panel of pathogenic bacteria and fungi to identify new antimicrobial leads.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential biological activities of this compound.

Protocol 1: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory potential of this compound against a target enzyme. This example is adapted for a colorimetric assay using a spectrophotometer.

Materials:

-

Target enzyme (e.g., Acetylcholinesterase)

-

Substrate (e.g., Acetylthiocholine)

-

Chromogenic reagent (e.g., DTNB)

-

This compound

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the stock solution to obtain a range of test concentrations.

-

Prepare solutions of the enzyme, substrate, and chromogenic reagent in the assay buffer at their optimal concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add a small volume of the this compound dilutions to the appropriate wells.

-

Include a positive control (known inhibitor) and a negative control (solvent vehicle).

-

Add the enzyme solution to all wells and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately add the chromogenic reagent.

-

Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[21]

-

Caption: Workflow for a generic in vitro enzyme inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or antiproliferative effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[22][23][24]

-

-

Solubilization and Measurement:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Caption: Workflow for the MTT cell viability assay.

Potential Signaling Pathway Involvement

Based on the known activities of pyridin-2-one derivatives, this compound could potentially modulate key cellular signaling pathways. For instance, as a potential METTL3 inhibitor, it could interfere with the m6A RNA modification pathway, which plays a critical role in gene expression regulation and has been implicated in the progression of acute myeloid leukemia.[9][10][13] Inhibition of METTL3 by a pyridin-2-one containing compound has been shown to disrupt the m6A modification of target mRNAs, leading to their degradation and ultimately inhibiting cancer cell proliferation.

Caption: Hypothetical inhibition of the METTL3-mediated m6A RNA methylation pathway.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7][25] It should be stored in a well-ventilated place with the container tightly closed.[8] For detailed toxicological information, it is recommended to consult the Safety Data Sheet (SDS).[6][7][8][25] Studies on pyridine and its derivatives suggest that their toxicity can vary depending on the nature and position of substituents.[26][27][28][29]

Table 2: Toxicological Profile Summary

| Effect | Observation | Reference |

| Acute Oral Toxicity | LD50 (Quail): 421 mg/kg | [8] |

| Skin Irritation | Causes skin irritation | [8] |

| Eye Irritation | Causes serious eye irritation | [8] |

| Respiratory Irritation | May cause respiratory irritation | [8] |

| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA | [8] |

| Genotoxicity | In vivo and in vitro data for pyridine suggest no genotoxic potential | [28] |

Conclusion

This compound is a promising biochemical reagent for life science research. While its primary role to date has been in chemical synthesis, the prevalence of the pyridin-2-one scaffold in a multitude of bioactive compounds strongly suggests that this compound itself may possess valuable biological activities. The experimental protocols provided in this guide offer a starting point for researchers to explore its potential as an enzyme inhibitor, an anticancer agent, or an antimicrobial compound. Further investigation into the specific molecular targets and signaling pathways modulated by this compound will be crucial in unlocking its full potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]